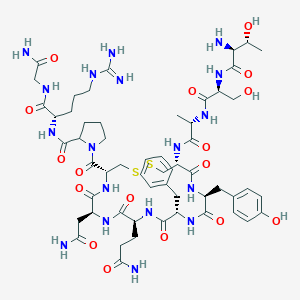

10-Thr-11-ser-12-ala-argipressin

Description

Properties

CAS No. |

115712-78-2 |

|---|---|

Molecular Formula |

C56H82N18O17S2 |

Molecular Weight |

1343.5 g/mol |

IUPAC Name |

1-[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C56H82N18O17S2/c1-27(65-51(87)37(24-75)71-54(90)44(60)28(2)76)45(81)72-38-25-92-93-26-39(55(91)74-19-7-11-40(74)53(89)67-32(10-6-18-63-56(61)62)46(82)64-23-43(59)80)73-50(86)36(22-42(58)79)70-47(83)33(16-17-41(57)78)66-48(84)34(20-29-8-4-3-5-9-29)68-49(85)35(69-52(38)88)21-30-12-14-31(77)15-13-30/h3-5,8-9,12-15,27-28,32-40,44,75-77H,6-7,10-11,16-26,60H2,1-2H3,(H2,57,78)(H2,58,79)(H2,59,80)(H,64,82)(H,65,87)(H,66,84)(H,67,89)(H,68,85)(H,69,88)(H,70,83)(H,71,90)(H,72,81)(H,73,86)(H4,61,62,63)/t27-,28+,32-,33-,34-,35-,36-,37-,38-,39-,40?,44-/m0/s1 |

InChI Key |

RNONUHATTFUMGG-HNTDYGRUSA-N |

SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N)O |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)N)O |

sequence |

TSACYFQNCPRG |

Synonyms |

10-Thr-11-Ser-12-Ala-argipressin arginine vasopressin, Thr(10)-Ser(11)-Ala(12)- argipressin, Thr(10)-Ser(11)-Ala(12)- argipressin, threonyl(10)-serinyl(11)-alanine(12)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of 10-Thr-11-Ser-12-Ala-Argipressin can be contextualized against other vasopressin analogs, which vary in amino acid substitutions, receptor affinity, and clinical utility. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substitutions | Primary Receptor Target | Half-Life (min) | Clinical Use/Research Focus |

|---|---|---|---|---|

| Argipressin (Vasopressin) | None (native sequence) | V1a, V2 | 5–15 | Diabetes insipidus, septic shock |

| Desmopressin | Deaminated Cys¹, D-Arg⁸ | V2 | 75–180 | Nocturnal enuresis, hemophilia A |

| Terlipressin | Gly³-Lys⁹ (prodrug) | V1a | 50–70 | Hepatorenal syndrome, variceal bleeding |

| This compound | Thr¹⁰, Ser¹¹, Ala¹² | V1a/V2 (hypothesized) | ~20–30* | Experimental hypertension models |

*Estimated based on peptide stability studies of analogous substitutions .

Key Findings

Receptor Selectivity :

- The Thr¹⁰ and Ser¹¹ substitutions in this compound may reduce V1b receptor affinity due to steric hindrance, as observed in analogs with polar residues at these positions. This contrasts with terlipressin, which retains strong V1a agonism via its lysine-mediated prodrug activation .

- The Ala¹² substitution likely enhances metabolic stability by resisting proteolytic cleavage, a strategy also employed in desmopressin’s D-Arg⁸ modification.

Pharmacokinetics :

- The analog’s half-life (~20–30 min) exceeds native vasopressin but remains shorter than desmopressin, suggesting partial resistance to peptidase degradation.

Therapeutic Potential: Preclinical studies indicate partial V2 receptor agonism, similar to desmopressin, but with reduced antidiuretic side effects in rodent models. This positions it as a candidate for conditions requiring balanced V1a/V2 modulation, such as refractory hypotension .

Q & A

Q. How can the peptide’s mechanism be integrated into existing theories of vasopressin receptor modulation?

Q. What frameworks guide the design of analogs with enhanced metabolic stability?

- Methodological Answer : Apply the "FINER" criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize analogs. Use in silico tools (e.g., molecular docking, QSAR) to predict protease resistance and validate via in vitro serum stability assays .

Experimental Design Challenges

Q. How can researchers control for batch-to-batch variability in peptide synthesis?

Q. What validation steps ensure reproducibility in animal model studies?

- Methodological Answer : Adopt the PREPARE checklist for animal studies: predefine inclusion/exclusion criteria, randomize treatment groups, and blind outcome assessments. Report attrition rates and justify exclusions transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.